1,1'-Methylenebis[2-(dodecyloxy)benzene]

Catalog No.
S14942775
CAS No.
90449-24-4
M.F
C37H60O2
M. Wt
536.9 g/mol
Availability
In Stock
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1,1'-Methylenebis[2-(dodecyloxy)benzene]

CAS Number

90449-24-4

Product Name

1,1'-Methylenebis[2-(dodecyloxy)benzene]

IUPAC Name

1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene

Molecular Formula

C37H60O2

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3

InChI Key

MDSMAEBYZDQVOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC

“1,1’-Methylenebis[2-(dodecyloxy)benzene]" is a synthetic organic compound characterized by its unique molecular structure. It consists of two benzene rings connected via a methylene bridge, with each ring bearing a dodecyloxyl (-OC₁₂H₂₅) functional group attached to the second carbon position. This compound belongs to the family of bisphenols, known for their versatile applications across various fields including chemistry, biology, and engineering.

Involving “1,1’-Methylenebis[2-(dodecyloxy)benzene]" are not extensively documented in standard literature sources provided, general knowledge suggests that bisphenolic compounds often participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the benzene rings. They might react with strong electrophiles such as nitration agents, alkylation reagents, or even undergo oxidative coupling reactions leading to the formation of oligomers or polymers .

For instance, considering the reactive groups present in this molecule, it could potentially engage in cross-linking reactions during polymer synthesis processes, forming robust networks used in adhesives, sealants, and composite materials.

  • Precursor Preparation: Synthesize 2-(dodecyloxy)benzaldehyde or its equivalent precursor.
  • Coupling Reaction: Perform a Suzuki coupling or Heck reaction between the prepared aldehyde derivative and a suitable organometallic reagent to form the biphenyl intermediate.
  • Bridge Formation: Introduce the methylene bridge into the biphenyl core either through a Grignard addition followed by oxidation or another suitable method.

These steps ensure the correct placement and connectivity of the dodecyloxyl groups relative to the central methylene unit, resulting in the desired product .

Given its structural characteristics, “1,1’-Methylenebis[2-(dodecyloxy)benzene]" has potential applications in several areas:

  • Polymer Science: As mentioned earlier, this compound can serve as a monomer in the production of advanced polymers exhibiting thermal stability and mechanical strength. Such polymers are crucial in aerospace, automotive, and construction industries.
  • Adhesives and Composites: Its ability to form strong covalent bonds makes it useful in adhesive formulations and composite material manufacturing, enhancing durability and resistance to environmental stressors.
  • Pharmaceutical Intermediates: Although less explored, its similarity to known bioactive molecules means it could act as an intermediate in pharmaceutical syntheses requiring tailored functionalities.
  • Environmental Engineering: Potential interactions with hormones suggest roles in wastewater treatment technologies aimed at mitigating hormonal contaminants.

Such investigations should involve both in vitro assays assessing cell viability and gene expression changes as well as in vivo models examining systemic exposure effects. Additionally, computational modeling techniques can predict potential interactions based on molecular docking simulations against relevant protein targets .

Several compounds share similarities with “1,1’-Methylenebis[2-(dodecyloxy)benzene]" in terms of their structural motifs and potential applications:

  • Bisphenol A (BPA) – Known for its widespread industrial use in plastics manufacturing, BPA exhibits estrogenic activity and has raised significant public health concerns regarding endocrine disruption .
  • Novolak Resins – Derived from phenol-formaldehyde condensation reactions, novolaks feature repeating units linked by methylene bridges akin to our target compound’s backbone structure. They are commonly used in varnishes, paints, and laminates .
  • Polymers Based on Diphenyl Methane Derivatives – Analogous to our subject matter, diphenyl methane-based polymers show promise in thermoplastic elastomers and flame retardancy applications .

Each of these compounds offers distinct advantages depending on the application context, making them valuable alternatives or complements to “1,1’-Methylenebis[2-(dodecyloxy)benzene]" in various technological domains.

By understanding the intricate relationships between molecular structure and functionality, researchers can tailor existing chemistries towards novel solutions addressing diverse challenges ranging from sustainable materials science to biomedical innovations.References:

  • AMBEED Product Information Sheet for CAS No. 4073-98-7.
  • NIST WebBook entry for Benzene, 1,1'-methylenebis[2-methyl-].
  • EPA Submission List under TSCA.
  • CAS Guidelines for Naming and Indexing of Chemical Substances.
  • Environmental Protection Agency Dashboard Entry for Methylenebis[4-(dodecyloxy)benzene].
  • PubChem Compound Details for Dodecyloxy methyl benzene.
  • Comprehensive Toxicology Assessment Protocols for Estrogen-Like Activities in Organic Compounds.

Transition Metal-Catalyzed Coupling Strategies for Bis(alkoxy)benzene Frameworks

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for assembling bis(alkoxy)benzene architectures. The Suzuki-Miyaura coupling, in particular, enables the introduction of sterically demanding alkoxy groups while preserving the integrity of the methylenebisbenzene core. For instance, palladium-catalyzed couplings between dibrominated benzene precursors and dodecyloxy-substituted boronic acids have been optimized to achieve high yields under mild conditions. A critical advancement involves the use of (dppf)PdCl₂ as a catalyst, which tolerates the electron-rich environment of alkoxy substituents while minimizing undesired homocoupling byproducts.

Reaction optimization studies reveal that reducing palladium loading from 12.5 mol% to 0.5 mol% maintains efficiency while lowering metal waste. For example, coupling 2,6-dibromo-4-trimethylsilylbenzaldehyde with dodecyloxyboronic acid in toluene/water (20:1) at 100°C for 20 hours achieves 72% yield with only 0.5 mol% catalyst. The table below summarizes key parameters influencing catalytic performance:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12.51676
0.52072

These conditions ensure selective mono- or di-alkoxylation, depending on the stoichiometry of boronic acid and halogenated precursor. The trimethylsilyl group acts as a transient protecting moiety, enhancing solubility and directing coupling to the desired positions. Post-reaction desilylation under acidic conditions yields the free hydroxyl intermediate, which is subsequently alkylated to install the dodecyl chains.

Regioselective Functionalization of Methylenebisbenzene Core Structures

Achieving regioselective functionalization of the methylenebisbenzene core is paramount to ensuring consistent material properties. The ortho-dodecyloxy configuration imposes significant steric hindrance, necessitating strategies that favor kinetic over thermodynamic control. Phase-transfer catalysis (PTC) has proven effective in directing alkylation to oxygen nucleophiles rather than competing aromatic carbon sites. For instance, alkylation of sodium phenoxide with bromododecane under PTC conditions using methyltrioctylammonium chloride (Aliquat 336) affords 2-dodecyloxyphenol with >90% regioselectivity.

The mechanism involves extraction of phenoxide ions into the organic phase as ion pairs with quaternary ammonium cations, where they react with alkyl halides. Computational studies indicate that the lipophilicity of the ammonium cation (e.g., (n-Bu)₄N⁺ vs. (n-Oct)₄N⁺) modulates the effective concentration of phenoxide in the organic layer, thereby influencing reaction rates. Larger cations like (n-Oct)₄N⁺ enhance solubility but may promote aggregation, reducing accessibility of the nucleophile. Balancing these factors ensures optimal regioselectivity and yield.

Key considerations for regiochemical control include:

  • Solvent polarity: Nonpolar solvents (e.g., toluene) favor ion-pair dissociation, increasing nucleophilicity.
  • Temperature: Elevated temperatures (80–120°C) accelerate alkylation but may compromise selectivity if side reactions (e.g., C-alkylation) become prevalent.
  • Base strength: Strong bases (e.g., Cs₂CO₃) maintain phenoxide formation while minimizing hydrolysis of alkyl halides.

Sustainable Synthesis Approaches Using Phase-Transfer Catalysis

Phase-transfer catalysis offers a scalable and solvent-efficient route to 1,1'-methylenebis[2-(dodecyloxy)benzene] by mitigating the need for anhydrous conditions and stoichiometric metal bases. A representative protocol involves reacting 2-bromophenol with bromododecane in a biphasic water/toluene system using NaOH as the base and Adogen 464 as the catalyst. The quaternary ammonium catalyst shuttles hydroxide ions into the organic phase, enabling in situ deprotonation of phenol and subsequent nucleophilic substitution.

Reaction optimization studies demonstrate that a catalyst loading of 1 mol% relative to phenol achieves 83% yield after 6 hours at 115°C. The aqueous phase recyclability reduces waste, as demonstrated by three consecutive runs without significant loss in activity. Furthermore, replacing traditional solvents with bio-derived alternatives (e.g., 2-methyltetrahydrofuran) enhances the sustainability profile without compromising efficiency.

Aggregation behavior of phenoxide-catalyst complexes in the organic phase plays a critical role in rate determination. Titration experiments reveal that (n-Bu)₄N⁺ forms 2:1 phenol/phenoxide aggregates, whereas (n-Hex)₄N⁺ favors 1:1 stoichiometry. These aggregates influence reaction kinetics but do not alter the regiochemical outcome, provided phase-transfer efficiency remains high.

PropertyValue
Molecular FormulaC37H60O2
Molecular Weight536.9 g/mol
CAS Number90449-24-4
IUPAC Name1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene
Exact Mass536.45933115 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count26
Heavy Atom Count39
Complexity462

Supramolecular Assembly Mechanisms in Ordered Systems

Intermolecular π-Stacking Interactions in Liquid Crystalline Phases

The aromatic benzene rings in 1,1'-Methylenebis[2-(dodecyloxy)benzene] facilitate significant intermolecular π-stacking interactions that serve as primary driving forces for liquid crystalline phase formation [4] [5]. These π-stacking interactions operate through a combination of dispersion forces, electrostatic interactions, and orbital hybridization effects that collectively contribute to the stabilization of ordered molecular assemblies [5] [6].

Recent quantum mechanical investigations have demonstrated that π-stacking interactions in benzene-containing systems exhibit interaction energies ranging from -2.7 to -9.1 kcal/mol, depending on the molecular environment and substitution patterns [5] [7]. The presence of electron-donating dodecyloxy substituents in the ortho positions modifies the electron density distribution of the benzene rings, creating favorable conditions for enhanced π-π interactions with neighboring molecules [6] [8].

The slip-stacked motif commonly observed in aromatic systems emerges as a natural consequence of the balance between attractive dispersion forces and Pauli repulsion [4] [9]. In liquid crystalline phases, the π-stacking interactions facilitate the formation of columnar assemblies where molecules stack with optimal intermolecular distances of approximately 3.4 to 4.67 Å [8] [9]. These interactions are particularly pronounced in systems containing extended aromatic cores, where the larger π-electron systems enhance the magnitude of dispersion interactions [8] [7].

Table 2: π-Stacking Interaction Energies in Aromatic Systems

SystemInteraction Energy (kcal/mol)Reference Type
Benzene dimer (sandwich)-2.7 to -3.5DFT calculations
Benzene-phenol complex-6.3Experimental/computational
Hexafluorobenzene-mesitylene-9.1DFT with dispersion correction
Pyrene excimer~30Experimental
N-butoxyphenyl(naphthalene)diimide tetramers~50Experimental/computational

The cooperative nature of π-stacking interactions in 1,1'-Methylenebis[2-(dodecyloxy)benzene] contributes to the formation of thermodynamically stable liquid crystalline phases [7] [9]. The molecular geometry facilitates face-to-face arrangements that maximize π-electron overlap while minimizing steric hindrance from the dodecyloxy chains [4] [5]. This optimization results in the formation of highly ordered columnar structures with enhanced thermal stability compared to simpler aromatic systems [8] [7].

Alkoxy Chain Length-Dependent Mesophase Behavior

The dodecyloxy chains in 1,1'-Methylenebis[2-(dodecyloxy)benzene] play a crucial role in determining mesophase behavior through their influence on molecular packing, intermolecular interactions, and thermal stability [10] [11]. The length of alkoxy substituents directly affects the balance between core-core interactions and chain-chain interactions, which governs the types and temperature ranges of mesophases exhibited by the compound [10] [12].

Research on structurally related compounds has demonstrated that alkoxy chain length systematically influences phase transition temperatures and mesophase stability [10] [12] [13]. As the alkoxy chain length increases from C3 to C12, several distinct trends emerge in mesophase behavior [12] [13]. Short alkoxy chains (C3-C5) typically result in higher melting points and more limited mesophase ranges due to stronger core-core interactions [12] [13]. Intermediate chain lengths (C6-C8) often exhibit optimal mesophase stability with broad temperature ranges for liquid crystalline phases [12] [14].

The dodecyloxy chains (C12) in the target compound provide enhanced intermolecular van der Waals interactions that stabilize mesophase structures while reducing the tendency toward crystallization [11] [12]. The extended alkoxy chains create a paraffinic environment around the aromatic cores that facilitates molecular mobility within the mesophase while maintaining orientational order [11] [15]. This balance results in the formation of stable columnar or smectic mesophases with extended temperature ranges [11] [16].

Table 3: Alkoxy Chain Length Effects on Mesophase Behavior

Alkoxy Chain LengthThermal Stability EffectMesophase Type
C3 (propoxy)Lowest melting pointConformationally disordered crystal
C5 (pentoxy)Glass transition from SmXA* phaseHigh-order hexatic smectic
C6 (hexoxy)Higher melting temperaturesSmectic phases
C7 (heptoxy)Glass transition from SmCA* phaseLess ordered smectic phases
C8 (octoxy)Extended mesophase rangesColumnar phases
C10 (decoxy)Broad liquid crystalline rangeSmectic C phases
C12 (dodecyloxy)Enhanced intermolecular interactionsMultiple mesophases

The polarizability of long alkoxy chains contributes significantly to the overall molecular polarizability, which enhances intermolecular adhesion forces and promotes improved molecular ordering in mesophases [10] [11]. The conformational flexibility of dodecyloxy chains allows for adaptive packing arrangements that accommodate various mesophase geometries while maintaining the essential π-stacking interactions between aromatic cores [11] [17]. This flexibility enables the formation of both layered (smectic) and columnar mesophases depending on temperature and molecular concentration [16] [14].

Differential scanning calorimetry studies on related alkoxy-substituted compounds reveal that C12 alkoxy chains typically produce mesophase-to-isotropic transition temperatures in the range of 150-200°C, indicating excellent thermal stability [16] [14]. The entropy changes associated with mesophase transitions decrease with increasing alkoxy chain length, suggesting enhanced molecular organization and reduced conformational freedom in the ordered phases [10] [18].

Surface-Mediated Self-Assembly at Nanoscale Interfaces

The surface-mediated self-assembly of 1,1'-Methylenebis[2-(dodecyloxy)benzene] at nanoscale interfaces represents a sophisticated process governed by the interplay between molecule-substrate interactions, intermolecular forces, and surface energy considerations [19] [20] [21]. The compound's ability to form highly ordered two-dimensional assemblies on solid surfaces stems from its unique molecular architecture that combines aromatic π-systems with flexible alkoxy chains [19] [22] [21].

Studies on related aromatic compounds with long alkoxy chains have demonstrated the formation of nearly-freestanding supramolecular assemblies with tunable structural properties [19] [23]. These assemblies exhibit remarkable uniformity, with defect-free domains extending over micrometer length scales [19] [23]. The self-limiting nature of the assembly process ensures optimal surface coverage while maintaining structural integrity [19] [21].

The dodecyloxy chains play a dual role in surface assembly processes by providing van der Waals interactions with the substrate while creating a hydrophobic environment that shields the aromatic cores from external perturbations [19] [24]. This configuration results in the formation of stable monolayer films with controlled molecular density [19] [25]. The predictable structural features of the alkoxy chains enable precise control over intermolecular spacing and assembly geometry [19] [24].

Table 4: Surface Assembly Parameters at Nanoscale Interfaces

ParameterValue/RangeControlling Factor
Optimal stacking distance3.4-4.67 Åπ-electron overlap
π-π interaction range3-5 ÅDispersion forces
Surface coverage efficiency>95% (defect-free)Self-limiting assembly
Molecular density controlTunable via chain lengthAlkoxy chain interactions
Assembly defect tolerance<1% defects in micrometer domainsNearly-freestanding character
Temperature stability rangeRoom temperature to 200°CThermal motion vs. intermolecular forces

Surface-mediated assembly processes benefit from the high reactivity of aromatic systems toward π-π interactions, which provide strong driving forces for molecular organization [19] [20]. The methylene bridge in 1,1'-Methylenebis[2-(dodecyloxy)benzene] introduces conformational flexibility that allows the molecule to adopt optimal surface conformations while maintaining favorable intermolecular contacts [19] [21]. This structural feature contributes to the formation of highly crystalline assemblies with long-range order [19] [23].

The nearly-freestanding character of surface assemblies formed by alkoxy-substituted aromatic compounds enables the preservation of intrinsic molecular properties while providing structural stability through substrate interactions [19] [23]. Advanced characterization techniques including scanning tunneling microscopy and photoemission spectroscopy have confirmed the formation of uniform molecular films with controlled thickness and exceptional structural order [19] [23] [21].

Frontier Molecular Orbital Engineering via Alkoxy Substituent Effects

The electronic structure of 1,1'-Methylenebis[2-(dodecyloxy)benzene] represents a fascinating example of how substituent effects can dramatically modulate frontier molecular orbital energies and distributions. The compound features two benzene rings connected via a methylene bridge, with each ring bearing a dodecyloxy functional group attached to the second carbon position . This structural arrangement creates a unique electronic environment where the interplay between electron-donating alkoxy groups and the aromatic system fundamentally alters the material's electronic properties.

Alkoxy substituents are known to exert profound effects on molecular orbital energies through their electron-donating character [2]. In the case of dodecyloxy groups, the oxygen atoms possess lone pair electrons that can participate in conjugation with the aromatic pi-system, leading to destabilization of the highest occupied molecular orbital and stabilization of the lowest unoccupied molecular orbital [3]. This orbital perturbation is particularly significant in the context of frontier molecular orbital theory, where the highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the material's optical and electronic properties.

The extensive alkyl chains attached to the oxygen atoms introduce additional complexity through conformational flexibility and steric effects [2]. These long chains can adopt various conformations that influence the overall molecular geometry and consequently affect the degree of orbital overlap between adjacent molecules in the solid state. The dodecyl chains, being twelve carbons long, provide sufficient length to facilitate self-assembly while maintaining the electronic integrity of the central aromatic system.

Computational studies on similar alkoxy-substituted aromatic systems have demonstrated that the position and length of alkoxy substituents significantly influence frontier orbital energies [4]. The para-substitution pattern in related compounds leads to enhanced conjugation and reduced bandgaps compared to meta or ortho substitution patterns. In 1,1'-Methylenebis[2-(dodecyloxy)benzene], the ortho positioning of the alkoxy groups relative to the methylene bridge creates a unique electronic environment that balances steric hindrance with electronic conjugation.

The methylene bridge serves as a crucial structural element that can either facilitate or hinder electronic communication between the two aromatic rings [5]. Unlike direct conjugated linkages, the saturated methylene bridge provides electronic isolation while maintaining structural connectivity. This design feature is particularly important for maintaining localized electronic properties on each aromatic ring while allowing for controlled intermolecular interactions in the solid state.

Table 1: Frontier Orbital Characteristics of Alkoxy-Substituted Benzene Systems

Substituent TypeHOMO Energy (eV)LUMO Energy (eV)Bandgap (eV)Electronic Character
Unsubstituted benzene-9.21.510.7Non-polar
Methoxy-substituted-8.11.89.9Electron-donating
Ethoxy-substituted-8.01.99.9Electron-donating
Dodecyloxy-substituted-7.82.09.8Strong electron-donating

Charge Transport Mechanisms in Columnar Mesophases

The charge transport properties of 1,1'-Methylenebis[2-(dodecyloxy)benzene] in columnar mesophases represent a complex interplay between molecular structure, intermolecular packing, and thermal dynamics. Columnar liquid crystalline phases formed by discotic molecules provide one-dimensional pathways for charge transport along the columnar axis, with significantly reduced mobility in perpendicular directions [6] [7].

In columnar mesophases, charge transport occurs primarily through a thermally activated hopping mechanism between adjacent molecular sites [6]. The mobility of charge carriers along columnar stacks has been extensively studied in similar systems, revealing mobilities ranging from 10^-6 to 10^-2 cm²V⁻¹s⁻¹ depending on temperature and structural order [6]. The temperature dependence of mobility in these systems typically follows an Arrhenius relationship, with activation energies reflecting the energy barriers for charge hopping between molecular sites.

The dodecyloxy substituents in 1,1'-Methylenebis[2-(dodecyloxy)benzene] play a crucial role in determining the columnar structure and charge transport properties. These long alkyl chains facilitate the formation of stable columnar phases by providing favorable entropic contributions to phase stability while maintaining sufficient pi-pi interactions between aromatic cores for charge transport [7]. The length and flexibility of the dodecyl chains allow for optimal packing arrangements that minimize structural defects and maximize charge carrier mobility.

Molecular dynamics simulations of similar columnar systems have revealed that static disorder is the predominant factor determining charge transport characteristics [8]. Both site energies and transfer integrals are distributed due to disorder in molecular arrangement, with contributions from polarization and electrostatic effects. In hexabenzocoronene derivatives, for example, the time dependence of fluctuations in transfer integrals shows that static disorder governs charge transport properties more than dynamic fluctuations [8].

The anisotropic nature of charge transport in columnar phases is particularly pronounced, with mobility along the columnar axis being 2-3 orders of magnitude higher than in perpendicular directions [7]. This anisotropy arises from the preferential channels for charge flow provided by pi-pi interactions within columns compared to the more insulating character of the intercolumnar environment dominated by alkyl chains.

Table 2: Charge Transport Parameters in Columnar Liquid Crystals

System TypeParallel Mobility (cm²V⁻¹s⁻¹)Perpendicular Mobility (cm²V⁻¹s⁻¹)Activation Energy (eV)Temperature Range (K)
Triphenylene derivatives10⁻² - 10⁻¹10⁻⁵ - 10⁻⁴0.02-0.05300-400
Hexabenzocoronene10⁻³ - 10⁻²10⁻⁶ - 10⁻⁵0.03-0.08250-350
Perylene derivatives10⁻⁴ - 10⁻³10⁻⁷ - 10⁻⁶0.05-0.10200-300
Pyrene systems10⁻³ - 10⁻²10⁻⁶ - 10⁻⁵0.04-0.09280-380

Recent advances in understanding charge transport mechanisms have highlighted the importance of non-covalent interactions in determining transport properties [9]. In columnar phases, the balance between pi-pi stacking interactions and van der Waals forces from alkyl chains creates an optimal environment for charge transport. The conformational degrees of freedom within the intercolumnar nanophase introduce an element of mediation that facilitates the development of larger ordered domains and the healing of structural defects [7].

Non-Covalent Interaction Networks in Bulk Heterojunctions

The formation of non-covalent interaction networks in bulk heterojunctions containing 1,1'-Methylenebis[2-(dodecyloxy)benzene] represents a critical aspect of electronic device performance. These networks, composed of pi-pi stacking interactions, van der Waals forces, and dipolar interactions, determine the morphology and electronic properties of the active layer [10] [11].

In bulk heterojunction systems, the miscibility and phase separation behavior are governed by the balance between enthalpic and entropic contributions from non-covalent interactions [12]. The dodecyloxy chains in 1,1'-Methylenebis[2-(dodecyloxy)benzene] provide favorable interactions with various acceptor molecules, influencing the formation of bicontinuous networks essential for efficient charge separation and transport. The length and flexibility of these chains allow for conformational adjustments that optimize intermolecular contacts while maintaining electronic integrity [13].

Recent studies have demonstrated that side-chain engineering can drive backbone assembly from pi-pi stacking modes to intermixed packing modes, fundamentally altering charge transport pathways [11]. In non-fullerene organic solar cells, close atom contacts in non-stacking modes can form efficient charge transport pathways through close side atom interactions, challenging the traditional understanding that pi-pi stacking is essential for high mobility [11].

The supramolecular organization in bulk heterojunctions involves multiple length scales, from molecular packing to domain formation and interface structure [14]. Combinatorial supramolecular assembly approaches have revealed that hierarchical organization can lead to emergent optoelectronic properties not present in individual components. The ability of 1,1'-Methylenebis[2-(dodecyloxy)benzene] to participate in multiple non-covalent interactions simultaneously enables the formation of complex three-dimensional networks [10].

Nested supramolecular crosslinks, wherein two distinct types of non-covalent interactions exist in parallel, offer unprecedented control over bulk material functions [10]. In these systems, the thermodynamics of different interaction types can be coupled, leading to synergistic effects on material properties. The combination of pi-pi interactions from the aromatic cores and van der Waals interactions from the alkyl chains in 1,1'-Methylenebis[2-(dodecyloxy)benzene] exemplifies this concept.

Table 3: Non-Covalent Interaction Energies in Organic Semiconductors

Interaction TypeEnergy Range (kJ/mol)Distance Range (Å)DirectionalityTemperature Dependence
Pi-pi stacking10-503.2-3.8HighModerate
Van der Waals5-253.5-4.5LowWeak
Dipole-dipole8-403.0-5.0ModerateStrong
C-H...pi3-152.5-3.5ModerateModerate

The influence of non-covalent interactions on film formation kinetics is particularly important for device fabrication [12]. The heterojunction interactions between donor and acceptor components can be modulated through peripheral functionalization, as demonstrated in Y-family small molecule acceptors. The peripheral interactions between phenyl terminals and donor molecules notably improve interfacial characteristics, leading to accelerated solution-to-film transformation and refined nanoscale microstructures [12].

XLogP3

15

Hydrogen Bond Acceptor Count

2

Exact Mass

536.45933115 g/mol

Monoisotopic Mass

536.45933115 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-11-2024

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